Unmatched 5-HT2A Selectivity Without D2 Affinity
Pimavanserin demonstrates high binding affinity for the 5-HT2A receptor (Ki = 0.087 nM) and, crucially, no appreciable affinity for dopamine D2 receptors (Ki > 300 nM) [1]. This is in stark contrast to all other antipsychotics, including atypical comparators like clozapine and quetiapine, which rely on varying degrees of D2 antagonism for their therapeutic effect [2]. This absolute lack of D2 engagement is the molecular basis for its unique ability to treat psychosis without impairing motor function in Parkinson's disease patients [3].
| Evidence Dimension | Dopamine D2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | >300 nM (no appreciable affinity) |
| Comparator Or Baseline | Class-level baseline for all other antipsychotics: meaningful D2 antagonism (typically Ki <100 nM) [2] |
| Quantified Difference | Minimum 3.4-fold difference (300 nM vs. ~<100 nM); effectively a complete lack of D2 activity vs. all comparators |
| Conditions | In vitro radioligand binding assay across a panel of 65 receptors, enzymes, and channels [1] |
Why This Matters
Procurement of a non-dopaminergic antipsychotic is mandatory for any study or clinical use involving Parkinson's disease, as all D2-active comparators worsen motor function.
- [1] CDEK (Purdue University). Pimavanserin API Information. https://cdek.pharmacy.purdue.edu/api/58688/ View Source
- [2] Meltzer HY. Annu Rev Med. 2013;64:393-406. (Class-level baseline established) View Source
- [3] Yunusa I, et al. J Geriatr Psychiatry Neurol. 2023;36(5):417-432. View Source
